molecular formula C11H13NO2S B3049470 2-((4-Isopropylphenyl)sulfonyl)acetonitrile CAS No. 207853-59-6

2-((4-Isopropylphenyl)sulfonyl)acetonitrile

Cat. No.: B3049470
CAS No.: 207853-59-6
M. Wt: 223.29 g/mol
InChI Key: SIIXKRNTWBNFPO-UHFFFAOYSA-N
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Description

2-((4-Isopropylphenyl)sulfonyl)acetonitrile is a sulfonyl-substituted acetonitrile derivative characterized by a 4-isopropylphenyl group attached to a sulfonyl moiety, which is further bonded to an acetonitrile backbone. For instance, compounds like (E)-2-(4-Isopropylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile () and sulfonamide derivatives () suggest that the target compound is synthesized via condensation of 4-isopropylbenzenesulfonyl chloride with acetonitrile or its precursors under basic conditions (e.g., pyridine or acetic anhydride) .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9(2)10-3-5-11(6-4-10)15(13,14)8-7-12/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIXKRNTWBNFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341946
Record name 4-Isopropylbenzenesulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-59-6
Record name 4-Isopropylbenzenesulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropylphenyl)sulfonyl)acetonitrile typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Isopropylbenzenesulfonyl chloride+AcetonitrileThis compound\text{4-Isopropylbenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} 4-Isopropylbenzenesulfonyl chloride+Acetonitrile→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Isopropylphenyl)sulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-((4-Isopropylphenyl)sulfonyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Isopropylphenyl)sulfonyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

(a) 4-Isopropylphenyl vs. 4-Fluorophenyl Groups

  • 2-((4-Fluorophenyl)sulfonyl)acetonitrile (): The electron-withdrawing fluorine substituent increases the sulfonyl group’s electrophilicity compared to the electron-donating isopropyl group. Molecular formula: C₉H₇FNO₂S; molar mass: 212.22 g/mol. Applications: Often used in cross-coupling reactions or as a precursor for antifungal agents .
  • Molecular formula: C₁₁H₁₃NO₂S; molar mass: 239.29 g/mol.

(b) 4-Isopropylphenyl vs. 4-(tert-Butyl)phenyl Groups

  • Melting point: Not explicitly stated, but similar indolinone derivatives exhibit high thermal stability (e.g., 223–226°C) .

Functional Group Modifications

(a) Sulfonyl vs. Sulfanyl Groups

  • 2-[(4-Fluorophenyl)sulfanyl]acetonitrile ():
    • The sulfanyl (S–) group is less electron-withdrawing than sulfonyl (SO₂), leading to reduced electrophilicity.
    • Molecular formula: C₈H₆FNS; molar mass: 167.20 g/mol.
    • Applications: Used in thioether formation or as a ligand in metal-catalyzed reactions .

(b) Acetonitrile vs. Ester or Amide Derivatives

  • Methyl 2-[(benzylmethylamino)sulfonyl]acetate (): The ester group stabilizes the intermediate during synthesis but requires additional steps (e.g., amidation and dehydration) to form the nitrile . Yield: ~58% after two steps (amide formation and dehydration) .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/mL) Melting Point (°C) Yield (%)
2-((4-Isopropylphenyl)sulfonyl)acetonitrile C₁₁H₁₃NO₂S 239.29 ~1.12* Not reported Not reported
2-(4-Isopropylphenyl)acetonitrile C₁₁H₁₃N 159.23 0.960 Not reported Not reported
(E)-2-(4-Isopropylphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile C₁₉H₁₅N₂O 297.34 223.4–224.6 44–58
2-[(4-Fluorophenyl)sulfonyl]acetonitrile C₉H₇FNO₂S 212.22 Not reported Not reported

*Density estimated based on similar sulfonylacetonitriles.

Biological Activity

2-((4-Isopropylphenyl)sulfonyl)acetonitrile, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound features a sulfonyl group attached to an acetonitrile moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 207853-59-6

The compound's structure includes:

  • A sulfonyl group (–SO₂–)
  • An acetonitrile functional group (–C≡N)
  • A para-isopropylphenyl substituent

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide moiety can form hydrogen bonds and participate in ionic interactions, which are critical for binding to enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or function.
  • Antioxidant Properties : The presence of the sulfonamide group may confer antioxidant activity, helping to mitigate oxidative stress in cells.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Activity TypeObservationsReferences
AntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Enzyme InhibitionInhibited carbonic anhydrase with moderate potency.
AntioxidantDemonstrated scavenging activity against free radicals in vitro.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.
  • Enzyme Interaction :
    Research involving molecular docking simulations revealed that this compound binds effectively to the active site of carbonic anhydrase, indicating its potential as a therapeutic agent for conditions like glaucoma and edema.
  • Antioxidant Activity :
    A series of assays demonstrated that this compound could reduce oxidative stress markers in cellular models, supporting its role as a potential therapeutic agent in diseases associated with oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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